molecular formula C11H11NO2 B1423875 2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl- CAS No. 54675-03-5

2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl-

Cat. No. B1423875
CAS RN: 54675-03-5
M. Wt: 189.21 g/mol
InChI Key: TVAYPCZDZPZKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl-, also known as 4-Hydroxy-2-quinolone (4-HQN), is a heterocyclic organic compound with a molecular formula C11H9NO2. It is a derivative of quinoline and has been widely used in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-HQN is complex and multifaceted. It has been shown to act as a potent inhibitor of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. By inhibiting NF-κB, 4-HQN can suppress the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, 4-HQN can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic Bcl-2 protein.
Biochemical and Physiological Effects:
4-HQN has been shown to exert various biochemical and physiological effects in vitro and in vivo. It can inhibit the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This property makes 4-HQN a potential therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. In addition, 4-HQN can modulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis, which are important for the maintenance of cellular homeostasis.

Advantages and Limitations for Lab Experiments

4-HQN has several advantages as a pharmacological tool for laboratory experiments. It is relatively stable and easy to handle, and can be synthesized in large quantities with high purity. In addition, 4-HQN exhibits low toxicity and is well-tolerated by experimental animals. However, there are also some limitations to its use. For example, 4-HQN is poorly soluble in water and requires the use of organic solvents for in vitro experiments. In addition, the pharmacokinetics and pharmacodynamics of 4-HQN in vivo are not well-understood, which may limit its clinical application.

Future Directions

There are several future directions for the research and development of 4-HQN. One potential direction is the investigation of its therapeutic potential in various diseases, such as cancer, inflammation, and neurodegeneration. Another direction is the optimization of its chemical structure to improve its pharmacological properties, such as solubility, bioavailability, and selectivity. In addition, the elucidation of its mechanism of action at the molecular level may provide insights into the development of novel therapeutic strategies. Finally, the development of new synthetic methods for 4-HQN may facilitate its commercial production and application in various fields.

Scientific Research Applications

4-HQN has been extensively used in scientific research due to its potential as a versatile pharmacological tool. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antibacterial effects. In addition, 4-HQN has been shown to modulate various signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. These properties make 4-HQN a promising candidate for drug development and therapeutic intervention.

properties

IUPAC Name

4-hydroxy-7,8-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-6-3-4-8-9(13)5-10(14)12-11(8)7(6)2/h3-5H,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAYPCZDZPZKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)N2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716436
Record name 4-Hydroxy-7,8-dimethylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl-

CAS RN

54675-03-5
Record name 4-Hydroxy-7,8-dimethylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl-
Reactant of Route 2
Reactant of Route 2
2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl-
Reactant of Route 3
2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl-
Reactant of Route 4
Reactant of Route 4
2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl-
Reactant of Route 5
2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl-
Reactant of Route 6
2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.